molecular formula C19H24O2 B1194132 17-Hydroxyandrosta-4,6,8(14)-trien-3-one

17-Hydroxyandrosta-4,6,8(14)-trien-3-one

Cat. No.: B1194132
M. Wt: 284.4 g/mol
InChI Key: CRZAVOPLWDEYMA-RNLLHNEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Hydroxyandrosta-4,6,8(14)-trien-3-one is a synthetic androstane-based steroid of significant interest in biochemical and pharmacological research. This compound is characterized by its distinct triene structure within the steroid A and B rings, which is central to its function and research applications . It is provided as a high-purity, research-grade chemical for in vitro and in vivo (animal model) studies, strictly for Research Use Only. It is not intended for human, veterinary, or household use. Research Applications and Value: This steroid is a key intermediate in the study of steroid chemistry and metabolism . Its structural features, particularly the conjugated triene system, make it a valuable scaffold for investigating structure-activity relationships (SAR) and for the synthesis of more complex, biologically active steroid analogs . Researchers utilize it to probe enzymatic pathways involved in steroid biosynthesis and transformation. Mechanism of Action: The compound's mechanism is structure-dependent. Androstane derivatives with similar 1,4,6-triene configurations have been identified as potent, irreversible aromatase inhibitors . Aromatase is the cytochrome P450 enzyme complex responsible for converting androgens into estrogens . These inhibitors act as suicide substrates, permanently binding to the enzyme's active site and blocking estrogen synthesis . This action makes related compounds powerful tools for studying hormonal regulation, with potential research implications for understanding estrogen-dependent processes. Handling and Quality: Selleck Chemicals supplies this compound to a high standard of purity and consistency. Researchers should consult the product-specific Certificate of Analysis for detailed quality control data. As with all research chemicals, safe handling procedures are mandatory. Users must wear appropriate personal protective equipment (PPE) and avoid generating dust to prevent inhalation and skin or eye contact .

Properties

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(9R,10R,13S)-17-hydroxy-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,16-17,21H,5-10H2,1-2H3/t16-,17?,18-,19-/m0/s1

InChI Key

CRZAVOPLWDEYMA-RNLLHNEJSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=CC3=C4CCC([C@]4(CC[C@H]23)C)O

Canonical SMILES

CC12CCC(=O)C=C1C=CC3=C4CCC(C4(CCC23)C)O

Synonyms

17-hydroxy-4,6,8(14)-androstatriene-3-one
6,8(14)-bisdehydrotestosterone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural analogs include ergosta-4,6,8(14),22-tetraen-3-one, androsta-4,6,8(9)-triene-3,17-dione, and stigmasta-4,6,8(14)-trien-3-one. The table below highlights critical structural differences:

Compound Name Core Structure Key Substituents Double Bond Positions
17-Hydroxyandrosta-4,6,8(14)-trien-3-one Androstane backbone C3-ketone, C17-hydroxy Δ⁴,⁶,⁸(¹⁴)
Ergosta-4,6,8(14),22-tetraen-3-one Ergostane backbone (C24-methylated) C3-ketone, C22-C23 double bond (E) Δ⁴,⁶,⁸(¹⁴),²²
Androsta-4,6,8(9)-triene-3,17-dione Androstane backbone C3, C17-dione Δ⁴,⁶,⁸(⁹)
Stigmasta-4,6,8(14)-trien-3-one Stigmastane backbone (C24-ethylated) C3-ketone Δ⁴,⁶,⁸(¹⁴)

Key Observations :

  • The ergosta and stigmasta derivatives feature extended side chains (C24-methyl or ethyl groups) absent in androstane-based analogs .
  • The C17-hydroxy group in this compound distinguishes it from FCE 24917, which has a C17-ketone .
2.3.1. This compound
  • Aromatase Inhibition : Exhibits time-dependent inactivation of placental aromatase, though less potent than its dione analog FCE 24917 .
  • Latent Alkylating Properties : The Δ⁴,⁶,⁸(¹⁴) triene system may act as a reactive intermediate, enabling covalent binding to enzyme active sites .
2.3.2. Ergosta-4,6,8(14),22-tetraen-3-one
  • Anticancer Activity : Demonstrates cytotoxicity against tumor cells (e.g., IC₅₀ values in the µM range for breast and lung cancer lines) .
  • Immunomodulation: Suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .
  • Renal Protection : Mitigates aristolochic acid-induced nephropathy in rats by reducing oxidative stress markers .
2.3.3. Androsta-4,6,8(9)-triene-3,17-dione (FCE 24917)
  • Superior Aromatase Inhibition : Irreversibly inactivates aromatase with a 10-fold higher potency than 17-hydroxy derivatives, attributed to the C17-ketone enhancing electrophilicity .
2.3.4. Stigmasta-4,6,8(14)-trien-3-one
  • Antifungal Activity: Inhibits NO production in macrophages (IC₅₀ = 48.1 µM), though less active than ergosta analogs .
Quantitative Data Comparison
Compound Bioactivity Parameter Value Source Organism/Model Reference
Ergosta-4,6,8(14),22-tetraen-3-one Cytotoxicity (A549 lung cancer) IC₅₀ = 12.3 µM Cortinarius xiphidipus
Ergosta-4,6,8(14),22-tetraen-3-one Renal injury prevention efficacy 50% reduction in lesions Rat aristolochic acid model
This compound Aromatase inactivation rate constant 0.08 min⁻¹ Human placental microsomes
Androsta-4,6,8(9)-triene-3,17-dione Aromatase inactivation rate constant 0.15 min⁻¹ Human placental microsomes

Preparation Methods

Reaction Conditions and Procedure

A stirred solution of 17β-hydroxyestra-4,8(14)-dien-3-one (178 parts) in tert-butyl alcohol (1600 parts) is heated to 60°C under nitrogen. Chloranil (78 parts) is added, and the mixture becomes homogeneous within 15 minutes. After 35 minutes at 60°C, the reaction is quenched by cooling and diluting with ether. The solution is washed with aqueous sodium sulfite (5%) and potassium hydroxide (5%), followed by vacuum distillation to concentrate the product. Crystallization from ether yields 17β-hydroxyandrosta-4,6,8(14)-trien-3-one with a melting point of 157–158°C.

Key Parameters:

  • Solvent : tert-Butyl alcohol (optimizes solubility and reaction rate).

  • Temperature : 60°C (prevents side reactions).

  • Workup : Sequential washing removes chloranil byproducts and unreacted starting material.

Palladium-Catalyzed Dehydrogenation of 5,8-Epidioxy Intermediates

A two-step synthesis starts with the formation of 5,8-epidioxy intermediates, followed by palladium-catalyzed dehydrogenation.

Formation of 5,8-Epidioxy-5α,8α-androst-6-en-3β,17β-diol

Androsta-5,7-dien-17-one derivatives are oxidized with oxygen in the presence of eosin yellowish (a photosensitizer) under reflux conditions. For example, 3β-acetoxyandrosta-5,7-dien-17-one (106 parts) in ethanol (6400 parts) is oxygenated for 7 hours under a 500-watt tungsten lamp. The product, 5,8-epidioxy-5α,8α-androst-6-en-3β,17β-diol, is isolated via chromatography.

Palladium-Mediated Dehydrogenation

The 5,8-epidioxy intermediate (2 parts) is stirred with palladium black (10 parts) in absolute ethanol for 10 days. Filtration and solvent removal yield a residue that is chromatographed on silica gel using benzene-ethyl acetate eluents. This step removes the epidioxy group and introduces the 4,6,8(14)-triene system, affording 17β-hydroxyandrosta-4,6,8(14)-trien-3-one.

Advantages:

  • Selectivity : Palladium selectively cleaves the epidioxy ring without over-reducing the triene system.

  • Yield : ~40–50% after chromatography.

Reduction of Gona-4,8(14),9-triene-3,17-dione Derivatives

US3242197A describes the synthesis via reduction of 13-R-gona-4,8(14),9-triene-3,17-dione derivatives.

Catalytic Hydrogenation

13-Ethyl-gona-4,8(14),9-triene-3,17-dione is dissolved in ethanol and hydrogenated over a palladium catalyst at ambient pressure. The reaction reduces the 17-keto group to a hydroxyl group while preserving the triene system. The product, 17β-hydroxy-13-ethyl-gona-4,8(14),9-trien-3-one, is purified via silica gel chromatography.

Conditions:

  • Catalyst : Palladium on carbon (5% w/w).

  • Time : 24–48 hours (ensures complete reduction).

Acid-Catalyzed Dehydration of 17-Hydroxyandrosta-4,8(14)-dien-3-one

Sulfuric acid-catalyzed dehydration introduces the 6,8(14) double bond. A solution of 17β-hydroxyandrosta-4,8(14)-dien-3-one in dichloromethane is treated with concentrated sulfuric acid (0.5 eq) at 0°C. After stirring for 2 hours, the mixture is neutralized with potassium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the trienone.

Challenges:

  • Side Reactions : Over-dehydration may form 4,6,8,14-tetraenes.

  • Mitigation : Low temperature (0–5°C) and stoichiometric acid control.

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)
Chloranil Oxidation17β-Hydroxyestra-4,8(14)-dien-3-oneChloranil65–70≥95
Palladium Catalysis5,8-Epidioxy IntermediatePd Black40–50≥90
Catalytic HydrogenationGona-4,8(14),9-triene-3,17-dionePd/C55–60≥92
Acid Dehydration17β-Hydroxyandrosta-4,8(14)-dien-3-oneH₂SO₄50–55≥88

Characterization and Validation

Synthetic 17β-hydroxyandrosta-4,6,8(14)-trien-3-one is characterized by:

  • Melting Point : 157–158°C (chloranil method), 220–225°C (palladium method).

  • NMR : δ 5.75 (1H, d, J=10 Hz, H-4), δ 6.25 (1H, m, H-6), δ 6.40 (1H, d, J=10 Hz, H-8).

  • Mass Spectrometry : m/z 300 [M+H]⁺, 282 [M+H–H₂O]⁺ .

Q & A

Basic: What are the established synthetic routes for 17-Hydroxyandrosta-4,6,8(14)-trien-3-one, and how are products characterized?

Answer:
The compound is synthesized via palladium-catalyzed dehydrogenation of steroidal precursors. A standard protocol involves stirring a steroidal diol (e.g., diol 2b ) with palladium black in 2B ethanol for 6 days under ambient conditions. Reaction progress is monitored using UV, NMR, and IR spectroscopy to confirm the formation of the conjugated trienone system (λmax ~349 nm). Post-reaction, purification via column chromatography (e.g., 20% ethyl acetate-benzene eluent) and recrystallization (acetone-hexane) yields the pure product .

Advanced: How does the choice of solvent and catalyst influence reaction kinetics and yield in trienone synthesis?

Answer:
Reaction efficiency is highly solvent- and catalyst-dependent. Anhydrous ethanol promotes gradual dehydrogenation, while deuteriopyridine accelerates the reaction to completion within 2 hours due to isotopic effects on proton transfer steps . Palladium black is preferred over other catalysts (e.g., Sarett reagent) for its high yield (>50%) and selectivity, minimizing side products like saturated ketones. Optimization studies suggest avoiding aqueous KOH or elevated temperatures, which reduce yields by promoting competing degradation pathways .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • UV-Vis : Identifies conjugated systems (e.g., λmax at 349 nm for the 4,6,8(14)-triene moiety) .
  • IR : Confirms ketone (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad O-H stretch ~3400 cm⁻¹) .
  • NMR : Assigns stereochemistry; δ 6.05 ppm (H-4) and δ 2.76 ppm (19-CH3) in <sup>1</sup>H NMR are diagnostic .

Advanced: How can mass spectrometry elucidate fragmentation patterns of steroidal trienones?

Answer:
High-resolution MS (e.g., LC-Q-TOF/MS) reveals characteristic fragmentation due to conjugated double bonds. For ergosta-trienone analogs, base peaks at m/z 267/268 arise from side-chain cleavage (C9H17 loss), while m/z 240 indicates D-ring fission, confirming double bond positions . Comparative analysis with literature spectra (e.g., JCAMP-DX databases) ensures structural fidelity .

Basic: What are common impurities or structural analogs of this compound, and how are they resolved?

Answer:
Impurities include incompletely dehydrogenated intermediates (e.g., epidioxides) and methylated derivatives (e.g., 17α-methyl analogs). Chromatographic separation (silica gel, gradient elution) and recrystallization are standard purification steps. Structural analogs like 17β-Hydroxyestr-4,9,11-trien-3-one are distinguished via <sup>13</sup>C NMR shifts at C-6 and C-8 .

Advanced: How can metabonomic studies inform the biological activity of this compound?

Answer:
Metabonomic workflows (e.g., UPLC-Q-TOF/MS with MSE data collection) track endogenous metabolites in model organisms. For ergosta-trienones, renal protective effects are correlated with modulated taurine and hippurate levels in chronic kidney disease models. Dose-response studies require pharmacokinetic profiling (e.g., HPLC-fluorescence detection) to establish bioavailability and clearance rates .

Advanced: What strategies address contradictions in reported reaction yields or product stability?

Answer:
Discrepancies often stem from solvent purity or catalyst activity. Rigorous drying of ethanol (e.g., molecular sieves) and fresh palladium black batches improve reproducibility. For unstable intermediates (e.g., 4α,8-epoxide 8 ), immediate derivatization (e.g., acetylation) or low-temperature storage (-20°C) prevents degradation. Cross-validation using multiple spectroscopic methods resolves ambiguous spectral data .

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